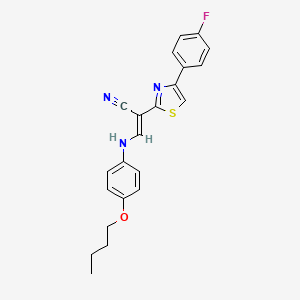

(E)-3-((4-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Description

Historical Development of Thiazole-Based Compounds

The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, was first synthesized in 1887 by Arthur Rudolf Hantzsch and J. H. Weber through their pioneering work on condensation reactions involving thiourea derivatives and α-halogenated carbonyl compounds. This discovery laid the foundation for the Hantzsch thiazole synthesis, a classical method still widely used to construct thiazole derivatives. Early studies focused on elucidating the unique electronic properties of the thiazole ring, particularly the delocalized π-electron system arising from the sulfur lone pairs, which confer stability and reactivity. By the mid-20th century, thiazole derivatives gained prominence in medicinal chemistry following the isolation of natural products like penicillin, which contains a fused thiazolidine ring. Subsequent synthetic advancements, such as the Cook–Heilbron and Herz methodologies, expanded the structural diversity of thiazole-based compounds, enabling systematic exploration of their pharmacological potential.

The evolution of thiazole chemistry accelerated with the development of modern cyclization techniques, including microwave-assisted synthesis and transition metal-catalyzed reactions. For instance, Venugopala et al. (2017) demonstrated efficient routes to functionalized thiazoles via cyclocondensation of thioureas with α-bromoketones. These innovations facilitated the creation of complex hybrids, such as thiazole-pyrimidine and coumarin-thiazoline derivatives, which exhibited enhanced bioactivity profiles. The historical trajectory of thiazole research underscores its transition from a chemical curiosity to a cornerstone of drug discovery, driven by continuous methodological refinements.

Significance in Medicinal Chemistry

Thiazole derivatives occupy a central role in medicinal chemistry due to their versatile pharmacophoric features. The sulfur atom in the thiazole ring enhances membrane permeability, while the nitrogen atom participates in hydrogen bonding with biological targets, making these compounds ideal candidates for drug design. Notable examples include the antiretroviral drug ritonavir, which incorporates a thiazole moiety to inhibit HIV protease, and the anticancer agent dasatinib, where the thiazole ring modulates kinase binding affinity. Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 and C-4 positions of the thiazole ring critically influence biological activity. For example, the introduction of electron-withdrawing groups like chlorine at C-4 enhances antiproliferative effects in cancer cell lines, as demonstrated by compound 34 in recent studies.

The thiazole scaffold also exhibits broad-spectrum antimicrobial properties. Coumarin-thiazoline hybrids, such as derivative 53 , displayed potent anti-tubercular activity (MIC = 0.09 µg/mL) by targeting mycobacterial cell wall synthesis. Furthermore, thiazole-containing peptidomimetics have shown promise in modulating immune responses, with select derivatives inhibiting pro-inflammatory cytokines like TNF-α and IL-6. These findings highlight the thiazole ring’s adaptability in addressing diverse therapeutic challenges, from infectious diseases to oncology.

Emergence of Acrylonitrile Derivatives as Therapeutic Agents

Acrylonitrile derivatives, characterized by a reactive α,β-unsaturated nitrile group, have emerged as versatile pharmacophores in drug discovery. The acrylonitrile moiety’s electrophilic nature enables covalent interactions with nucleophilic residues in enzyme active sites, a mechanism exploited by drugs like entacapone (a catechol-O-methyltransferase inhibitor) and rilpivirine (a non-nucleoside reverse transcriptase inhibitor). The (E)-configured acrylonitrile group, in particular, exhibits enhanced stability and target selectivity due to its planar geometry, which optimizes π-π stacking interactions with aromatic amino acids.

Recent advances in acrylonitrile chemistry have focused on harnessing its Michael acceptor properties for irreversible enzyme inhibition. For instance, teriflunomide, an immunomodulatory agent, leverages its acrylonitrile subunit to block dihydroorotate dehydrogenase in pyrimidine synthesis. Computational studies further rationalize the therapeutic potential of acrylonitrile derivatives by correlating their electronic profiles with binding affinities. Density functional theory (DFT) analyses reveal that the nitrile group’s electron-withdrawing effect polarizes the α,β-unsaturated system, facilitating nucleophilic attack at the β-carbon. These insights have spurred the design of hybrid molecules combining acrylonitrile with privileged scaffolds like thiazole, aiming to synergize their pharmacological effects.

Properties

IUPAC Name |

(E)-3-(4-butoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3OS/c1-2-3-12-27-20-10-8-19(9-11-20)25-14-17(13-24)22-26-21(15-28-22)16-4-6-18(23)7-5-16/h4-11,14-15,25H,2-3,12H2,1H3/b17-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFIDVQPTILFAR-SAPNQHFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-((4-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities, combined with an acrylonitrile moiety and a butoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in anti-cancer and antimicrobial domains.

Anticancer Activity

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, likely through the modulation of key proteins involved in the apoptotic pathway. For instance, studies have indicated that it may enhance the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

- Cell Line Studies : Evaluations on various cancer cell lines (e.g., HT-29, A431, PC3) have demonstrated significant cytotoxic effects. The compound's IC50 values indicate potent activity against these lines, with specific derivatives showing enhanced efficacy .

Antimicrobial Activity

- In Vitro Studies : The compound has also been assessed for its antimicrobial properties. In vitro tests revealed that it exhibits significant inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial activity .

- Biofilm Disruption : Beyond direct antimicrobial effects, it has shown the ability to disrupt biofilm formation, which is crucial in treating chronic infections .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of this compound:

Scientific Research Applications

Structural Characteristics

The compound features several key structural components:

- Acrylonitrile Backbone : Provides a versatile platform for further chemical modifications.

- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.

- Aromatic Amine : Imparts significant electronic properties that can enhance biological interactions.

Biological Activities

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities. Notably, (E)-3-((4-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has shown potential in the following areas:

Anticancer Activity

Research indicates that this compound may possess anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Compounds with similar thiazole structures have been documented to exhibit significant activity against various cancer types, including breast and prostate cancers.

Antimicrobial Properties

The thiazole ring is associated with antimicrobial activity. Studies have indicated that derivatives of this compound could demonstrate efficacy against bacterial strains, suggesting its potential use in treating infections.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of compounds structurally related to this compound. The results showed that these compounds inhibited tumor growth in vitro and in vivo, indicating promising therapeutic potential against solid tumors .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole derivatives, including this compound. The findings revealed significant inhibition of bacterial growth, particularly against Gram-positive bacteria, making it a candidate for further development as an antibiotic .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Compound A : (E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile

- Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a 3,4-dichlorophenyl group.

- Impact : The dichlorophenyl substituent increases molecular weight (428.38 g/mol vs. ~412 g/mol for the target compound) and lipophilicity (Cl atoms vs. F). This may enhance membrane permeability but reduce solubility .

- Synthetic Yield : Comparable high yields (>80%) suggest similar reactivity in nucleophilic addition-elimination reactions .

Compound B : (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Halogen Substituent Variations

Compounds 4 and 5 ():

- 4 : 4-Chlorophenyl-thiazole

- 5 : 4-Fluorophenyl-thiazole

- Key Findings: Crystal Packing: Both are isostructural but adjust packing to accommodate Cl (van der Waals radius 1.80 Å) vs. F (1.47 Å). Electronic Effects: Fluorine’s electron-withdrawing nature increases thiazole ring electrophilicity, affecting reactivity in cross-coupling reactions.

Stereochemical Comparisons

(Z)-3-(4-butoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

- Structural Difference : Z-configuration at the acrylonitrile double bond.

- Impact: The Z-isomer lacks conjugation between the amino group and nitrile, reducing planarity. This destabilizes the molecule and may lower thermal stability compared to the E-isomer .

Functional Group Modifications

Compound C : (E)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanoethenyl 2,2-dimethylpropanoate

Data Tables

Table 1: Substituent Effects on Key Properties

Q & A

Basic: What synthetic strategies are typically employed to prepare (E)-3-((4-butoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile?

The compound is synthesized via Knoevenagel condensation , a method widely used for α,β-unsaturated nitriles. This involves reacting a thiazole-acetonitrile precursor (e.g., 4-(4-fluorophenyl)thiazol-2-ylacetonitrile) with a substituted aromatic aldehyde (e.g., 4-butoxyphenylimine) under solvent-free conditions or with mild catalysts. Alternative routes include palladium-catalyzed Heck coupling for donor-acceptor systems, though Knoevenagel remains preferred for its simplicity and high yield .

Basic: Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Essential for confirming the (E)-stereochemistry (via coupling constants, e.g., J = 12–16 Hz for trans-vinylic protons) and substituent positions.

- FT-IR : Validates nitrile (C≡N stretch ~2220 cm⁻¹) and thiazole ring vibrations (C-S-C stretch ~650 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Cross-referencing these with synthetic intermediates (e.g., purity checks via HPLC) ensures structural fidelity .

Advanced: How can experimental design methodologies optimize reaction conditions?

Box-Behnken design (BBD) is effective for multivariate optimization. Key parameters include:

- Catalyst loading (e.g., piperidine for Knoevenagel).

- Solvent polarity (aprotic solvents enhance nitrile stability).

- Temperature (60–80°C balances reaction rate and byproduct formation).

Response surface methodology (RSM) identifies interactions between variables, maximizing yield while minimizing resource use .

Advanced: How should researchers address contradictions in spectroscopic data across synthesis batches?

- Reproducibility checks : Verify reaction conditions (e.g., moisture control for nitrile stability).

- Purity analysis : Use preparative HPLC to isolate impurities; compare with reference spectra.

- X-ray crystallography : Resolve ambiguous stereochemistry if NMR coupling constants are inconclusive .

Advanced: What computational approaches predict biological activity and toxicity?

- Molecular docking : Screens against target proteins (e.g., microbial enzymes) using AutoDock Vina.

- Molecular dynamics (MD) : Simulates ligand-receptor stability (e.g., 50 ns trajectories in GROMACS).

- Toxicity profiling : Basal toxicity via narcosis mechanisms (log P-driven membrane disruption) or reactive toxicity (electrophilic nitrile group reactivity) .

Advanced: How do substituent modifications influence bioactivity?

- Thiazole ring : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance π-π stacking with microbial DNA.

- Butoxyphenyl group : Alkoxy chains improve lipophilicity (log P >3.5), enhancing membrane penetration.

- Nitrile group : Hydrogen bonding with catalytic residues (e.g., serine in hydrolases).

Structure-activity relationship (SAR) studies comparing analogs (e.g., chloro vs. fluoro substituents) guide lead optimization .

Advanced: What mechanistic insights explain basal toxicity in model organisms?

In Daphnia magna, toxicity correlates with narcosis mechanisms (log P-driven membrane partitioning). For (E)-isomers, LC50 values align with baseline toxicity models (Te index <2). Volatile byproducts (e.g., acrylonitrile) require headspace analysis to avoid underestimating exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.